molecular formula C7H14N2 B070386 8-Azabicyclo[3.2.1]octan-3-amine CAS No. 174487-22-0

8-Azabicyclo[3.2.1]octan-3-amine

Cat. No.: B070386
CAS No.: 174487-22-0
M. Wt: 126.2 g/mol
InChI Key: ZERCTXGMBRAWQP-UHFFFAOYSA-N
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Description

8-Azabicyclo[3.2.1]octan-3-amine is a bicyclic amine that forms the core structure of tropane alkaloids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 8-Azabicyclo[3.2.1]octan-3-amine can be achieved through various synthetic routes. One common method involves the enantioselective construction of the bicyclic scaffold from acyclic starting materials that contain the necessary stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives .

A convenient one-step method for the preparation of 8-Azabicyclo[3.2.1]octan-3-one derivatives, which are analogs of epibatidine, involves the reaction of succinic aldehyde with heterocyclic amines and acetonedicarboxylic acid in the presence of sodium hydrogen phosphate .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalytic systems and advanced purification techniques to achieve the desired product.

Chemical Reactions Analysis

8-Azabicyclo[3.2.1]octan-3-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives of the compound.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Azabicyclo[3.2.1]octan-3-amine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8-Azabicyclo[3.2.1]octan-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors, particularly those involved in the cholinergic system. This interaction can modulate neurotransmitter release and influence various physiological processes .

Comparison with Similar Compounds

8-Azabicyclo[3.2.1]octan-3-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the diverse range of biological activities it exhibits, making it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

8-azabicyclo[3.2.1]octan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c8-5-3-6-1-2-7(4-5)9-6/h5-7,9H,1-4,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERCTXGMBRAWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Bicycloamines that can be used in the preparation of the bicyclobase amides are commercially available, can be prepared by known procedures described in the literature, or as described below. For example, 2-Methyl-2-azabicyclo[2.2.2]octan-5-amine was obtained by the reduction of the 2-Boc-2-azabicyclo[2.2.2]octan-5-amine (J. Med. Chem. 1973, 16, 853; Synthesis 1979, 50; WO97/40016). 2-Methyl-2-azabicyclo[2.2.1]heptan-5-amine (Tetrahedron 1998, 54, 8047-8054; J. Med. Chem. 1992, 35, 2184-2191), octahydroindolizin-6-amine (U.S. Pat. No. 4,213,983), 2-azabicyclo[2.2.1]heptan-5-amine (J. Med. Chem. 1990, 33, 1924), 8-azabicyclo[3.2.1]octan-3-amine (WO38680A1; J. Med. Chem., 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815), and 9-azabicyclo[3.3.1]nonan-3-amine (WO38680A1; J. Med. Chem. 1993, 36, 3707; J. Med. Chem. 2001, 44, 1815) were prepared according to literature procedures. 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine was obtained from commercial sources as a variable mixture of endo- and exo-isomers whereas pure exo- and pure endo-isomers were prepared according to the literature (J. Med. Chem. 1998, 41, 988). 3,8-Dimethyl-8-azabicyclo[3.2.1]octan-3-amine was prepared from 3-aminotropane by exposure to di-tert-butyl dicarbonate followed by lithium aluminum hydride reduction. endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine was obtained by the acid hydrolysis of granisetron exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine and a mixture of endo- and exo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine may be obtained according to the procedures set forth in European Patent Application No. 0 013 138 A1. 8-Methyl-3,8-diazabicyclo[3.2.1]octane and 3-methyl-3,8-diazabicyclo[3.2.1]octane were prepared from the commercially available 8-Boc protected base by lithium aluminum hydride reduction and reductive alkylation followed by deprotection, respectively.
[Compound]
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Bicycloamines
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Synthesis routes and methods II

Procedure details

After completion of the hydrogenation, insoluble matters were filtered off and 40 ml of conc. hydrochloric acid was added to the filtrate. The solvent was distilled off under vacuum and the residue was recrystallized from ethanol to give 8.3 g of 3-amino-8-azabicyclo[3.2.1]octane hydrochloride. After 8.3 g of the hydrochloride was added to 100 ml of ethanol, a solution of 5.2 g of potassium hydroxide in 50 ml of ethanol was added to the mixture followed by stirring at room temperature for 3 hours. Insoluble matters were filtered off and the solvent was then distilled off to give 2.3 g of 3-amino-8-azabicyclo[3.2.1]octane.
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hydrochloride
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8.3 g
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5.2 g
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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